Product packaging for Bismuth tetramer(Cat. No.:CAS No. 12595-65-2)

Bismuth tetramer

Cat. No.: B080792
CAS No.: 12595-65-2
M. Wt: 835.9216 g/mol
InChI Key: DKMXBSLUBZRBJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This Bismuth Tetramer reagent is a specialized tool designed for advanced research in immunology and medicinal inorganic chemistry. It consists of a tetrameric major histocompatibility complex (MHC) molecule, a standard structure used to identify antigen-specific T cells , which has been functionally modified with bismuth (Bi(III)) ions. Main Applications & Research Value: • T Cell Monitoring: As with conventional MHC tetramers, this reagent can be used for the direct detection, quantification, and phenotypic characterization of antigen-specific T cell populations by flow cytometry, regardless of their effector function . This is valuable in infectious disease, cancer, and autoimmune research . • Mechanism of Action Studies: This unique reagent provides a novel model for investigating the molecular mechanisms of bismuth-based drugs. Bismuth is known to exert its therapeutic effects by binding to thiol-rich proteins and enzymes, disrupting multiple biological pathways . Researchers can use this tetramer to study how bismuth interacts with specific protein structures in a controlled system. • Antimicrobial & Antiviral Research: Bismuth drugs have documented efficacy against Helicobacter pylori and emerging applications in combating antimicrobial resistance (e.g., by inhibiting metallo-β-lactamases) and coronaviruses (e.g., by disrupting zinc finger proteins) . This tetramer can serve as a tool to probe these interactions at a molecular level. Mechanism of Action: The core tetramer structure allows for specific, multivalent binding to T-cell receptors (TCRs) on cognate T cells, facilitating their identification . The incorporated bismuth ions, with their strong thiophilic nature and Lewis acidity, bind preferentially to cysteine residues (e.g., in CX n C motifs) and other nitrogen/oxygen-donor ligands on target proteins . This binding can lead to functional inhibition of enzymes, as demonstrated with alcohol dehydrogenase . The combination of these features in a single reagent enables simultaneous study of immunological specificity and bismuth bioactivity. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other clinical procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Bi4 B080792 Bismuth tetramer CAS No. 12595-65-2

Properties

CAS No.

12595-65-2

Molecular Formula

Bi4

Molecular Weight

835.9216 g/mol

InChI

InChI=1S/4Bi

InChI Key

DKMXBSLUBZRBJQ-UHFFFAOYSA-N

SMILES

[Bi].[Bi].[Bi].[Bi]

Canonical SMILES

[Bi].[Bi].[Bi].[Bi]

Synonyms

Bismuth tetramer

Origin of Product

United States

Theoretical and Computational Investigations of Elemental Bismuth Tetramer Bi₄

Quantum Chemical Approaches to Bi₄ Isomers

The study of Bi₄ isomers has heavily relied on quantum chemical calculations, which provide deep insights into the potential energy surface of the molecule. These methods have been instrumental in identifying stable and transient structures of the bismuth tetramer.

Density Functional Theory (DFT) Studies of Geometric Configurations

Density Functional Theory (DFT) has been a key computational tool for exploring the various possible geometric arrangements of the four bismuth atoms. These studies have successfully identified which structures correspond to energy minima and which are merely transition states.

Computational studies have consistently identified two primary isomers of the this compound that exist as local energetic minima: a tetrahedral (Td) structure and a C₂ᵥ symmetry structure. rsc.org The tetrahedral isomer is a highly symmetric structure, analogous to the well-known white phosphorus (P₄). The C₂ᵥ isomer, often described as having a "roof-like" or "butterfly" shape, represents another stable configuration. rsc.orgunl.edu Both of these isomers have been confirmed as local minima through vibrational frequency computations, which show no imaginary frequencies for these structures. rsc.org

Natural Bond Orbital (NBO) analysis of the Td isomer indicates a bonding pattern consistent with conventional expectations for a Group 15 tetramer, featuring six nearly doubly occupied bonds and four doubly occupied lone pairs. rsc.org In contrast, the C₂ᵥ structure exhibits a unique "long-bonding" interaction between the two non-adjacent "wingtip" bismuth atoms. rsc.orgresearchgate.net This interaction, characterized by a bond occupancy of 0.51, is thought to contribute to the stability of the C₂ᵥ isomer. rsc.org

In addition to the stable Td and C₂ᵥ isomers, other potential structures for Bi₄ have been investigated, including those with square planar (D₄ₕ) and D₂d symmetries. However, computational analyses, specifically harmonic vibrational frequency calculations, have revealed that these structures are not true local minima on the potential energy surface. rsc.org Instead, they are characterized as saddle points, each possessing an imaginary vibrational mode. rsc.org Upon optimization, both the D₄ₕ and D₂d structures were found to distort and descend along their potential energy surfaces to form the more stable C₂ᵥ isomer. rsc.org The absence of the stabilizing "long-bond" interaction seen in the C₂ᵥ structure is considered a reason for the instability of the D₄ₕ and D₂d isomers. rsc.org

A critical aspect of the computational investigation of Bi₄ is the determination of the relative energies of its stable isomers. The Td isomer is consistently predicted to be the lowest energy structure. rsc.org High-level calculations, such as the focal point analysis method, have been employed to precisely quantify the energy difference between the Td and C₂ᵥ isomers. researchgate.net

One study, employing the focal point analysis method with basis sets up to cc-pV5Z-PP and correlation methods up to CCSDTQ, predicted an adiabatic energy difference of +39 kcal mol⁻¹ between the C₂ᵥ and Td isomers, indicating the significantly greater stability of the tetrahedral form. researchgate.net Vertical excitation energy calculations further highlight the energetic separation of these isomers, with a computed value of 156 kcal mol⁻¹ for the Td isomer and 9 kcal mol⁻¹ for the C₂ᵥ isomer. rsc.orgresearchgate.net

ParameterValueMethod
Adiabatic Energy Difference (C₂ᵥ vs. Td)+39 kcal mol⁻¹Focal Point Analysis (up to CCSDTQ/cc-pV5Z-PP)
Vertical Excitation Energy (Td)156 kcal mol⁻¹CCSD(T)/cc-pVQZ-PP
Vertical Excitation Energy (C₂ᵥ)9 kcal mol⁻¹CCSD(T)/cc-pVQZ-PP
Investigation of D₄h and D₂d Isomers as Saddle Points

High-Level Ab Initio Calculations

To achieve a more rigorous understanding of the electronic structure and energetics of Bi₄, researchers have turned to high-level ab initio methods that go beyond standard DFT.

The C₂ᵥ isomer of Bi₄ has been found to exhibit strong multireference character, as indicated by T1 and D1 diagnostic values of 0.030 and 0.106, respectively. rsc.org This suggests that single-reference methods like standard DFT or even coupled-cluster theory may not fully capture the electronic complexity of this isomer. Consequently, multireference methods are recommended for a more accurate description. rsc.org While detailed Multireference Configuration Interaction (MRCI) or Relativistic Configuration Interaction (RCI) analyses are suggested for future studies to explore the potential energy surface crossing between the Td and C₂ᵥ isomers, much of the existing high-level work has focused on coupled-cluster methods with extensive basis sets and the inclusion of relativistic effects. rsc.org These advanced computational approaches are essential for accurately predicting the properties of heavy element clusters like bismuth, where relativistic effects play a significant role. researchgate.net

Coupled Cluster Singles and Doubles with Perturbative Triples (CCSD(T)) Studies

High-level coupled-cluster theory, specifically the "gold standard" CCSD(T) method, has been instrumental in accurately predicting the properties of Bi₄ isomers. rsc.orgnih.govrsc.org This method, which includes single and double excitations iteratively and triple excitations perturbatively, provides a robust treatment of electron correlation, which is crucial for systems with heavy elements like bismuth.

Studies utilizing CCSD(T) in conjunction with effective core potentials (ECPs) to account for relativistic effects have successfully optimized the geometries and determined the vibrational frequencies of the T_d and C₂ᵥ isomers. rsc.orgnih.govrsc.org For instance, at the CCSD(T)/cc-pVQZ-PP level of theory, the optimized geometries for both isomers have been obtained, revealing them to be local energetic minima. rsc.orgnih.gov The use of ECPs, such as the 60-electron potential developed by Stoll, Metz, and Dolg, is essential for making these computationally intensive calculations feasible by treating only the valence electrons explicitly while accounting for the relativistic effects of the core electrons. rsc.orgnih.govrsc.org

These CCSD(T) calculations have provided some of the most reliable theoretical predictions for the geometries and vibrational frequencies of the Bi₄ isomers to date, surpassing the accuracy of earlier studies that often relied on less rigorous methods like density functional theory (DFT) with plane-wave basis sets. rsc.org

Focal Point Analysis for High Accuracy Dissociation Energies

To achieve even higher accuracy for the energetics of the Bi₄ system, researchers have employed the focal point analysis (FPA) method. rsc.orgnih.govrsc.org This technique systematically extrapolates to the complete basis set (CBS) limit and includes higher-order electron correlation effects, thereby providing highly accurate energy differences.

FPA has been used to determine the dissociation energy of the tetrahedral Bi₄ molecule into two Bi₂ molecules and the adiabatic energy difference between the C₂ᵥ and T_d isomers. rsc.orgnih.govrsc.org By using a series of basis sets up to cc-pV5Z-PP and correlation methods extending to CCSDT(Q), the FPA approach has yielded a dissociation energy of approximately +65 kcal mol⁻¹ for Bi₄ (T_d) → 2Bi₂. rsc.orgnih.govresearchgate.net The energy difference between the C₂ᵥ and T_d isomers was determined to be about +39 kcal mol⁻¹. rsc.orgnih.govresearchgate.net These results indicate that the tetrahedral isomer is significantly more stable.

Furthermore, FPA has been applied to calculate the vertical electronic excitation energies between the T_d and C₂ᵥ electronic configurations. The excitation from the T_d ground state to the C₂ᵥ state at the T_d geometry is predicted to be around 156 kcal mol⁻¹, while the reverse excitation from the C₂ᵥ isomer is only about 9 kcal mol⁻¹. rsc.orgnih.govresearchgate.net

Electronic Structure and Bonding Analysis in Bi₄

The electronic structure and chemical bonding in the this compound have been investigated through various computational techniques, revealing complex and interesting features, particularly concerning the influence of relativistic effects and the nature of the interatomic interactions.

Orbital Compositions and Frontier Orbital Energetics

The frontier molecular orbitals (HOMO and LUMO) play a crucial role in determining the chemical reactivity and electronic properties of a molecule. libretexts.orgwikipedia.orglibretexts.org For Bi₄, the composition and energetics of these orbitals have been a key focus of theoretical studies. Due to the relativistic contraction of the 6s orbital in bismuth, the covalent bonding in Bi₄ clusters is primarily dominated by the 6p orbitals. rsc.org

The orbital energy diagram for the group V tetramers shows a consistent pattern, and for Bi₄, the electronic states and their symmetries have been analyzed in detail. aip.org The ground state of the tetrahedral isomer has a ¹A₁ symmetry. aip.org The analysis of orbital compositions provides insights into the stability of different isomers and their potential for electronic transitions. researchgate.net

Natural Bond Orbital (NBO) Analysis of Valence Electron Distribution

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of quantum chemical calculations into the familiar language of Lewis structures, including lone pairs and two-center bonds. dergipark.org.trwikipedia.orguni-muenchen.de This method provides a detailed picture of the electron density distribution and the nature of bonding. wisc.edu

For the Bi₄ isomers, NBO analysis has been performed to understand the valence electron distribution. rsc.org In the more stable T_d isomer, the bonding is consistent with a tetrahedral framework where each bismuth atom forms three bonds. rsc.org This aligns with the expectation that each bismuth atom, with its three unpaired valence p-electrons, would seek to form three covalent bonds. rsc.org

Characterization of "Long-Bonding" Phenomena in C₂v Isomers

A particularly interesting finding from NBO analysis of the C₂ᵥ isomer of Bi₄ is the presence of a "long-bonding" interaction. rsc.orgnih.govrsc.org This phenomenon occurs between the two furthest 'wing' atoms of the C₂ᵥ structure. rsc.orgresearchgate.net This interaction is unusual because these atoms are not adjacent and are separated by a significant distance.

The NBO analysis suggests that this long-bonding is facilitated by the σ-bonding orbital located between the 'spine' atoms of the C₂ᵥ isomer. rsc.orgnih.govrsc.org This indicates a more complex bonding picture than simple Lewis structures would suggest and highlights the unique electronic characteristics of heavy element clusters. The C₂ᵥ isomer has also been found to exhibit strong multireference character, making its theoretical description more challenging. rsc.org

Spin-Orbit Coupling Effects on Electronic States

For heavy elements like bismuth, relativistic effects, particularly spin-orbit coupling (SOC), are known to be significant. wikipedia.org SOC arises from the interaction of an electron's spin with its orbital motion and can have a profound impact on the electronic states of molecules. aps.org

In the case of Bi₄, spin-orbit effects are quite large and can significantly influence the electronic spectra. aip.org Relativistic configuration interaction (RCI) calculations, which include SOC simultaneously with electron correlation, have been employed to study the electronic states of Bi₄. aip.org These calculations show that SOC can cause mixing between different electronic states, leading to transitions that would otherwise be forbidden. aip.org For example, transitions from the ¹A₁ ground state to triplet states like ³T₂ and ³T₁ become more probable due to SOC. aip.org The inclusion of SOC is crucial for a correct assignment of experimental spectra and for understanding the fine structure of the electronic energy levels. fau.de

Relativistic Effects in this compound Calculations

For heavy elements like bismuth (Z=83), relativistic effects are crucial for accurately describing molecular properties. These effects, which include the mass-velocity term, the Darwin term, and spin-orbit coupling, can significantly alter bond lengths, binding energies, and vibrational frequencies.

Application of Effective Core Potentials (ECPs)

A primary strategy for managing the computational demands of heavy-element calculations is the use of effective core potentials (ECPs), also known as pseudopotentials. nih.gov ECPs address two main challenges: they reduce the number of electrons explicitly treated in the calculation by replacing the chemically inert core electrons with a potential, and they are often designed to incorporate the dominant scalar relativistic effects that primarily influence the core electrons. nih.gov This approach allows for the application of high-level, computationally intensive correlation methods to the valence electrons, which are most important for chemical bonding. nih.gov

In studies of the this compound, small-core ECPs are frequently used, which explicitly treat the valence 5s, 5p, 5d, 6s, and 6p orbitals. nih.gov Specifically, the Stoll, Metz, and Dolg 60-electron effective core potential has been utilized in high-level calculations to determine the optimized geometries and vibrational frequencies of Bi₄ isomers. nih.gov This method effectively accounts for the relativistic contraction of the core orbitals while allowing for a detailed, accurate treatment of the valence electron interactions. nih.gov

Treatment of Relativistic Core Effects in High-Level Correlation Methods

The use of ECPs to handle relativistic core effects enables the application of advanced, high-level correlation treatments, such as coupled-cluster (CC) theory, to the remaining valence electrons. nih.gov Methods like the "gold standard" CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) provide a highly accurate description of electron correlation, which is essential for quantitative predictions.

For the this compound, researchers have employed the focal point analysis method, systematically approaching the complete basis set limit and including high-order electron correlation effects up to CCSDT(Q) (Coupled Cluster with Singles, Doubles, Triples, and perturbative Quadruples). nih.gov This rigorous approach, combining ECPs for relativistic effects with extensive correlation treatments, is necessary to accurately compute properties such as the dissociation energy of the tetrahedral (Td) Bi₄ into two Bi₂ molecules and the energy difference between the Td and C₂ᵥ isomers. nih.gov

Computational Prediction of Spectroscopic Signatures

Computational chemistry is a vital tool for predicting the spectroscopic signatures of elusive molecules like Bi₄, providing crucial data that can guide experimental detection efforts.

Harmonic Vibrational Frequencies and Infrared Intensities

The harmonic vibrational frequencies for the tetrahedral (Td) isomer of Bi₄ have been computationally predicted at the CCSD(T)/cc-pVQZ-PP level of theory. nih.gov These calculations are critical for identifying the molecule via infrared (IR) spectroscopy. nih.gov The predicted fundamental frequencies reveal that two of the three modes have an IR intensity of zero, while the third, the only IR-allowed fundamental, has a calculated intensity that is only moderate. This low intensity may explain the historical difficulty in observing Bi₄ in laboratory spectra. nih.gov

The calculations confirm that the optimized geometries represent true energetic minima by ensuring no imaginary vibrational modes are present. nih.gov

Table 1: Predicted Harmonic Vibrational Frequencies and IR Intensities for Td Bi₄
SymmetryFrequency (cm⁻¹)IR Intensity (km/mol)Reference
a₁1000
e1750
t₂1300.20

Electron Vertical Excitation Energies

Theoretical calculations have been performed to determine the vertical excitation energies between the two low-lying isomers of this compound, one with tetrahedral (Td) symmetry and another with C₂ᵥ symmetry. These energies represent the energy difference for an electronic transition that occurs without a change in the nuclear geometry. Such calculations provide insight into the electronic structure and potential photochemical pathways.

The vertical excitation from the Td ground state to the electronic state corresponding to the C₂ᵥ isomer is predicted to be substantial, while the reverse transition from the C₂ᵥ isomer is significantly lower in energy, indicating a crossing of their potential energy surfaces.

Table 2: Computed Vertical Excitation Energies Between Bi₄ Isomers
TransitionGeometryExcitation Energy (kcal/mol)Reference
Td → C2v ConfigurationTd Equilibrium156 - 170
C2v → Td ConfigurationC2v Equilibrium9 - 13

Raman Activities and Ultraviolet Absorption Characteristics

While detailed Raman activity values for Bi₄ are not extensively reported, Raman spectroscopy is a common technique for characterizing bismuth-containing materials. For instance, the Raman spectra of various bismuth-organic compounds have been collected and analyzed.

Theoretical studies on the ultraviolet (UV)-visible absorption characteristics of bismuth-containing complexes have been performed using Time-Dependent Density Functional Theory (TD-DFT). These calculations help elucidate the nature of electronic transitions, such as ligand-to-metal charge transfers. For bismuth nanoparticles, localized surface plasmon resonances (LSPRs) are observed in the UV region of the absorption spectrum. The main plasmon peak for Bi nanoparticles in water, for example, has been noted at 247 nm. Computational investigations into related systems provide insight into the expected spectral regions for Bi₄, suggesting that its electronic transitions would likely occur in the UV range.

Synthesis Methodologies for Tetrameric Bismuth Compounds

Gas-Phase Generation and Cluster Formation

In the absence of solvents and ligands, high-energy methods are employed to generate bismuth clusters, including the tetramer, directly from elemental bismuth. These techniques typically involve the vaporization of bismuth followed by controlled condensation or ionization for detection and study.

Laser vaporization is a powerful and widely used method for producing gas-phase clusters of refractory materials, including bismuth. In this technique, a high-intensity pulsed laser is directed onto a solid bismuth target. uni-greifswald.de The intense laser pulse ablates the material, creating a hot plasma of atoms, ions, and small molecules. uni-greifswald.de This plasma is then entrained in a flow of an inert carrier gas, such as helium or argon, and expanded into a vacuum chamber. tandfonline.com

The rapid expansion causes the plasma to cool, promoting the condensation of the atomic vapor into clusters of various sizes. Mass spectrometry studies have consistently shown that under certain conditions, Bi₂ and Bi₄ clusters are produced in the greatest abundance. nih.gov The technique of pulsed laser vaporization (PLV) is particularly advantageous as it allows for time-resolved measurements, providing insights into the kinetics of cluster formation.

The specific distribution of cluster sizes, including the yield of Bi₄, can be influenced by several experimental parameters:

Laser Fluence and Wavelength: The energy density and wavelength of the laser affect the initial state of the plasma.

Carrier Gas Pressure: The pressure of the inert gas influences the cooling rate and the number of collisions, which are critical for cluster growth.

Nozzle Geometry: The design of the expansion nozzle can affect the cooling dynamics and the final cluster distribution.

These clusters can then be studied using techniques such as multi-reflection time-of-flight mass spectrometry for high-resolution mass analysis and photodissociation experiments to probe their stability and fragmentation pathways. uni-greifswald.de

Electron impact is primarily used as a detection and analysis method rather than a primary production technique for neutral clusters. Beams of neutral bismuth clusters, often generated via inert gas condensation or laser vaporization, are passed through a region where they are ionized by a stream of electrons, typically in a Nier-type ion source. tandfonline.com The resulting cluster ions are then accelerated and analyzed by a mass spectrometer.

This method is crucial for determining the mass distribution of the neutral clusters produced. tandfonline.com However, the ionization process itself can be energetic enough to cause fragmentation of larger clusters. tandfonline.com For instance, a larger cluster like Bi₅ or Bi₆ might fragment upon electron impact to yield a Bi₄⁺ ion. This fragmentation can complicate the interpretation of the mass spectra, as the observed ion signal for a particular cluster size may not directly correspond to the abundance of the neutral precursor. tandfonline.com

Researchers can study these fragmentation processes by varying the energy of the ionizing electrons. By observing the appearance potential of different fragment ions, valuable information about the binding energies and stability of the parent clusters can be obtained.

Laser Vaporization Techniques

Solution-Phase Synthesis of Discrete Tetrameric Complexes

In contrast to the high-energy, non-specific nature of gas-phase generation, solution-phase synthesis offers a pathway to discrete, stable, and often crystalline tetrameric bismuth compounds through the use of coordinating ligands. These ligands play a crucial role in templating the formation of the tetranuclear core and stabilizing it in solution and the solid state.

The first structurally characterized bismuth carbamate (B1207046) was found to be a tetrameric complex. The compound, tris(N,N-diisopropyldithiocarbamate)bismuth(III), [Bi(O₂CNⁱPr₂)₃]₄, demonstrates the ability of carbamate ligands to support a tetranuclear bismuth core. researchgate.netmdpi.com

The synthesis is achieved through the carbonation of a metal amide precursor, specifically by reacting Bi(NⁱPr₂)₃ with carbon dioxide. mdpi.com

Table 1: Synthesis of a Tetrameric Bismuth Carbamate

Precursor Reagent Product Key Structural Feature

In the solid-state structure of [Bi(O₂CNⁱPr₂)₃]₄, the four bismuth atoms are held together by a network of bridging carbamate ligands. Each bismuth center achieves a distorted pentagonal bipyramidal coordination environment, showcasing three distinct coordination modes of the carbamato ligands within a single molecule. researchgate.netmdpi.com

Carboxylate ligands, particularly those with bulky substituents, have proven effective in the synthesis of tetrameric bismuth complexes. The steric bulk of the ligand appears to favor the formation of discrete molecular clusters over extended polymeric structures. A prominent example is bismuth(III) pivalate (B1233124), [Bi(O₂CᵗBu)₃]₄. rsc.org

A general and high-yield synthesis involves the reaction of an organobismuth precursor, such as triphenylbismuth (B1683265) (BiPh₃), with three equivalents of the corresponding carboxylic acid. rsc.orgrsc.org

Table 2: Synthesis of Tetrameric Bismuth Carboxylates

Bismuth Precursor Carboxylic Acid Product Conditions
BiPh₃ Pivalic acid (H-piv) [{Bi(piv)₃}₄] Toluene (B28343), 110 °C, 16 h rsc.orgrsc.org

The structure of the pivalate complex, [{Bi(O₂CᵗBu)(μ₂-O₂CᵗBu)(μ₃-O₂CᵗBu)}₄], reveals that the four bismuth atoms are connected by multiple bridging pivalate ligands. rsc.org The solubility of the analogous bismuth 2,2-dimethylbutanoate in nonpolar solvents suggests it also adopts a similar tetrameric structure. rsc.org

The introduction of oxo ligands into the coordination sphere of bismuth provides a robust method for constructing polynuclear clusters. Tetranuclear oxygen-bridged bismuth clusters have been synthesized through the controlled hydrolysis of precursors or by using multidentate ligands capable of encapsulating a {Bi₄O₂} core.

One method involves the fortuitous hydrolysis and crystallization of a bismuth alkoxide precursor. During attempts to crystallize bismuth(III) 2-methyl-2-propoxide, Bi(OCMe₂(i)Pr)₃, from hexane (B92381) and toluene, an oxygen-bridged tetramer with the formula [Bi₂(O)(OCMe₂(i)Pr)₄]₂ was formed. researchgate.netnih.gov

A more deliberate approach utilizes large macrocyclic ligands like calixarenes to direct the assembly of the cluster. The reaction of para-benzylcalix researchgate.netarene (BnC8(H)₈) or the parent calix researchgate.netarene (HC8(H)₈) with an excess of bismuth tert-butoxide, Bi(OᵗBu)₃, yields the tetranuclear complexes [Bi₄O₂{BnC8}] and [Bi₄O₂{HC8}], respectively. rsc.orgnih.gov

Table 3: Synthesis of Oxygen-Bridged Bismuth Tetramers

Bismuth Precursor Co-reagent / Ligand Product Key Feature
Bi(OCMe₂(i)Pr)₃ Adventitious H₂O [Bi₂(O)(OCMe₂(i)Pr)₄]₂ Formed during crystallization trials. researchgate.netnih.gov
Bi(OᵗBu)₃ Calix researchgate.netarene (HC8(H)₈) [Bi₄O₂{HC8}] Calixarene ligand encapsulates the {Bi₄O₂} core. rsc.orgnih.gov

These syntheses highlight how both serendipity and rational design, employing alkoxides and macrocycles, can lead to the formation of stable, oxygen-bridged tetrameric bismuth architectures.

Solvothermal Synthesis of Halogenobismuthate(III) Tetramers

Solvothermal synthesis is a versatile method for producing crystalline materials from precursors in a solvent held at temperatures above its boiling point within a sealed vessel. This technique has been successfully applied to the exploration of the bismuth-sulfur-halogen chemical space, yielding complex crystalline bismuth sulfohalides. rsc.org

Research in this area has led to the synthesis of compounds such as Bi₁₃S₁₇Br₃ and the confirmation of the previously reported Bi₁₃S₁₈I₂. rsc.org The synthesis of the bromide analogue, in particular, was achieved through solvothermal methods, which clarified its composition as Bi₁₃S₁₇Br₃, correcting previous reports. rsc.org While these specific examples result in extended crystal lattices rather than discrete molecular tetramers, the solvothermal approach remains a key strategy for accessing novel crystalline phases in the broader family of halogenobismuthate materials. These bismuth sulfohalides are noted as n-type semiconductors with optical bandgaps around 0.9 eV. rsc.org

Table 1: Investigated Bismuth Sulfohalides via Solvothermal Synthesis

Compound Formula Synthesis Method Key Finding
Bismuth Sulfobromide Bi₁₃S₁₇Br₃ Solvothermal Composition confirmed, showing partial S/Br substitution. rsc.org

Controlled Assembly in Coordination Polymers and Metal-Organic Frameworks

The synthesis of bismuth tetramers can be achieved with remarkable precision through the use of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are constructed from metal nodes linked by organic ligands, and the careful selection of these components allows for the directed assembly of specific metal cluster motifs, including tetramers. nih.govrsc.org The challenge in this area often lies in overcoming the poor solubility of bismuth precursors and managing the labile ligation of the Bi³⁺ ion. nih.govnih.govosti.gov

Directed Synthesis of [Bi₄(µ₃-O)₂]⁸⁺ Tetramers in MOFs

A notable example of controlled synthesis is the creation of a bismuth-based MOF that incorporates a [Bi₄(µ₃-O)₂]⁸⁺ tetrameric unit. rsc.org This was achieved by using the fluorescent ligand 1,1,2,2-tetra(4-carboxylphenyl)ethylene (H₄TCPE). rsc.org

In the resulting structure, four neighboring bismuth(III) cations are bridged by two µ₃-oxo groups to form the distinct [Bi₄(µ₃-O)₂]⁸⁺ core. rsc.org These tetrameric clusters then serve as the secondary building units (SBUs) of the framework. They are further interconnected by the carboxylate functional groups of the fully deprotonated TCPE⁴⁻ ligands, which extends the structure into a three-dimensional framework with well-defined channels. rsc.org The asymmetric unit of the crystal structure contains two crystallographically unique Bi³⁺ cations, a µ₃-O²⁻ group, a TCPE⁴⁻ ligand, and one coordinated dimethylformamide (DMF) molecule. rsc.org

Table 2: Components of a [Bi₄(µ₃-O)₂]⁸⁺-Containing MOF

Component Role Chemical Name/Formula
Metal Ion Forms the core of the tetramer Bismuth(III) (Bi³⁺)
Bridging Group Links metal ions within the tetramer µ₃-Oxo (O²⁻)
Organic Ligand Connects tetrameric nodes into a 3D framework 1,1,2,2-tetra(4-carboxylphenyl)ethylene (TCPE⁴⁻)

Formation of Bismuth Tetrameric Nodes in Coordination Polymers

The formation of bismuth tetramers is not limited to highly porous MOFs but also occurs in other coordination polymers. A specific Bi³⁺-CP, denoted Bi4-F4BDC, has been synthesized that is built from tetrameric bismuth nodes. nih.govnih.govosti.govacs.org This compound features a Bi₄O₂ tetramer core. nih.govacs.org

Table 3: Structural Details of the Bi4-F4BDC Coordination Polymer

Feature Description
Compound Name Bi4-F4BDC
Tetramer Core Bi₄O₂
Moiety Formula [Bi₄O₂(H₂O)₂(C₈F₄O₄)₄(C₂H₆SO)·0.5(H₂O)] nih.govacs.org
Core Geometry Planar arrangement of 4 Bi and 2 oxo-ligands. nih.govacs.org
Core Bi-O Bond Lengths 2.07 - 2.32 Å nih.govacs.org

Influence of Ligands and Modulators on Tetramer Formation

The final nuclearity of the bismuth node in a CP or MOF is highly sensitive to the interplay between the organic linkers and other chemical additives, known as modulators. The synthesis of the Bi4-F4BDC tetramer provides a clear example of this influence. nih.govacs.org

Structural Characterization of Tetrameric Bismuth Systems

Analysis of Coordination Environments and Bonding Motifs

Influence of Steric Bulk and Ligand Type on Tetramer Formation

The steric hindrance imposed by ligands is a determining factor in the nuclearity of bismuth carboxylate complexes. Research has shown a clear correlation between the size of the carboxylate ligand and the resulting structure. For instance, the use of bulky pivalate (B1233124) ligands (O₂CCMe₃) leads to the formation of a tetrameric complex, [{Bi(O₂CtBu)(μ₂-O₂CtBu)(μ₃-O₂CtBu)}₄]. rsc.org In this structure, the bismuth atoms are interconnected by numerous Bi-O bonds formed by the bridging pivalate ligands. rsc.org The steric demands of the tertiary butyl groups prevent the formation of an extended polymeric lattice, favoring the discrete tetranuclear cluster. rsc.org

This trend is further illustrated by comparing the effects of different carboxylate ligands. While the sterically similar 2,2-dimethylbutanoate ligand also suggests the formation of a tetramer, increasing the steric bulk further by introducing a phenyl group, as in the 2-phenylisobutyrate ligand, results in the formation of a dimeric complex instead of a tetramer. rsc.org Conversely, smaller substituents on the carboxylate ligand generally lead to the formation of polymeric structures. rsc.org This demonstrates a "sweet spot" of steric bulk that favors tetramer formation.

The type of donor atom in the ligand also significantly influences the final structure. While carboxylates are common, nitrogen-donor ligands have also been employed in the synthesis of bismuth complexes. For example, the reaction of Ph₃Bi with 2-picolinic acid results in a di-substituted complex, [PhBi(2-(C₅H₄N)CO₂)₂]₄, which is tetrameric. rsc.org In this case, the chelation involves the pyridyl nitrogen and a carboxylate oxygen, forming stable five-membered rings that contribute to the assembly of the tetrameric core. rsc.org

LigandResulting Bismuth StructureReference
PivalateTetramer rsc.org
2,2-dimethylbutanoateSuggested Tetramer rsc.org
2-phenylisobutyrateDimer rsc.org
2-PicolinateTetramer rsc.org
Smaller Carboxylates (e.g., formate, acetate)Polymer rsc.org

Isomerism and Structural Dynamics

Beyond the influence of ligands on the formation of tetrameric complexes, the naked bismuth tetramer (Bi₄) itself presents intriguing structural possibilities. Furthermore, in solution, the behavior of these tetramers can be far from static, exhibiting dynamic equilibria.

Identification of Constitutional Isomers (e.g., Td, C₂v) for Bi₄

The naked this compound, Bi₄, has been the subject of numerous theoretical investigations to determine its most stable structures. These studies have identified two primary constitutional isomers that are local energetic minima: a tetrahedral (Td) structure and a "butterfly" (C₂ᵥ) structure. rsc.orgresearchgate.netuva.es

High-level computational studies, such as Coupled Cluster with Single, Double, and Triple excitations [CCSD(T)], have been employed to obtain optimized geometries and relative energies for these isomers. rsc.orgresearchgate.net The tetrahedral (Td) isomer is consistently predicted to be the lowest energy structure. rsc.org The C₂ᵥ isomer lies higher in energy. For example, focal point analysis has predicted an adiabatic energy difference of +39 kcal mol⁻¹ between the C₂ᵥ and Td isomers. rsc.orgresearchgate.net

The geometric parameters of these two isomers have been calculated with high precision. The Td isomer possesses a single unique Bi-Bi bond length, whereas the C₂ᵥ isomer has two distinct types of Bi-Bi bonds.

IsomerSymmetryRelative Energy (kcal/mol)Bond Length (Å)Bond Angle (°)Reference
Bi₄Td0r(Bi-Bi) = 2.96560 rsc.org
Bi₄C₂ᵥ+39r₁(Bi-Bi) = 3.15θ₁(Bi-Bi-Bi) = 59.5 θ₂(Bi-Bi-Bi) = 93.3 rsc.org
r₂(Bi-Bi) = 2.94

The spectroscopic identification of Bi₄ in the gas phase has proven to be elusive, which may be partly explained by the calculated vibrational frequencies and IR intensities. For the more stable Td isomer, only one of its fundamental vibrational modes is predicted to be IR active, and its intensity is only moderate. rsc.orgresearchgate.net

Spectroscopic Characterization Techniques for Bismuth Tetramer Analysis

Vibrational Spectroscopy

Vibrational spectroscopy provides fundamental insights into the molecular structure and bonding of the bismuth tetramer. For a molecule with tetrahedral (Td) symmetry, such as the predicted stable form of Bi₄, specific vibrational modes are expected. aip.org These include a totally symmetric mode (a₁), a doubly degenerate mode (e), and a triply degenerate mode (f₂). aip.org

The spectroscopic identification of Bi₄ has proven to be elusive. nsf.govrsc.org Theoretical calculations have been instrumental in predicting the fundamental vibrational frequencies to guide experimental searches. nsf.govrsc.org Studies using high-level computational methods, such as CCSD(T)/cc-pVQZ-PP, have calculated the expected frequencies for the stable tetrahedral (Td) isomer of Bi₄. nsf.gov

These theoretical models predict that only one fundamental mode, ν₃(f₂), is infrared active. nsf.govrsc.org However, its calculated IR intensity is only moderate, which may explain the historical difficulty in detecting Bi₄ via infrared spectroscopy. nsf.govrsc.orgresearchgate.net The other modes are predicted to have zero IR intensity and are therefore inactive. nsf.govrsc.orgresearchgate.net The calculated frequencies provide key targets for experimentalists searching for this molecule. nsf.govrsc.org

Table 1: Predicted Fundamental Vibrational Frequencies for Td-Symmetry Bi₄
Vibrational ModeSymmetryPredicted Frequency (cm⁻¹) nsf.govPredicted IR Intensity (km/mol) nsf.govPredicted Frequency (cm⁻¹) rsc.orgresearchgate.netPredicted IR Intensity (km/mol) rsc.orgresearchgate.net
ν₁a₁17501670
ν₂e1000940
ν₃f₂1300.201230.23

Raman spectroscopy serves as a complementary technique to IR spectroscopy for analyzing vibrational modes. For Bi₄ molecules isolated in argon matrices, resonance Raman spectra have been observed. capes.gov.br In studies of more concentrated matrices, a sequence of resonance Raman bands exhibiting an irregular intensity pattern was attributed to the this compound. capes.gov.br The observation of vibrational frequencies confirms that the spectrum originates from a polyatomic molecule. aip.org The consistency of the observed spectra with a tetrahedral structure further supports the Td symmetry for Bi₄. aip.orgaip.org

Infrared (IR) Spectroscopy for Fundamental Frequency Identification

Electronic Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within the Bi₄ cluster, providing information on its electronic structure.

The electronic spectra of bismuth clusters isolated in solid neon (Ne) and argon (Ar) matrices have been investigated using absorption spectroscopy. aip.orgaip.org These studies revealed spectra that are most likely attributable to Bi₄. aip.orgaip.org In the visible region, an intense absorption spectrum is observed, characterized by a prominent progression in a vibrational frequency of 132 cm⁻¹. aip.org The first band in this absorption system appears at 15,250 cm⁻¹. aip.org The diatomic-like appearance of the spectrum, with a single dominant vibrational progression, is consistent with the tetrahedral geometry predicted for Bi₄. aip.org

Laser-induced fluorescence (LIF) has been a key technique for studying bismuth clusters, including the tetramer, in inert gas matrices. aip.orgresearchgate.netaip.org When bismuth-containing neon matrices are excited in the region of the Bi₄ B state, a strong fluorescence is detected in the 14,000–15,000 cm⁻¹ range. aip.org The highest energy emission band in the neon matrix is observed at 15,307 cm⁻¹. aip.org

Fluorescence excitation spectra, obtained by monitoring the emission intensity while scanning the laser wavelength, provide further details. aip.org The excitation spectrum is identical in features to the absorption spectrum, showing a strong progression in a vibrational mode of 132 cm⁻¹. aip.org In addition to the main progression, vibrational intervals corresponding to overtones of non-totally symmetric vibrations have also been assigned, confirming the polyatomic nature of the emitting species. aip.org In more concentrated argon matrices, an extremely weak fluorescence corresponding to the B–X system of Bi₄, previously seen in absorption, has also been reported. capes.gov.br

Table 2: Vibrational Frequencies of Bi₄ Determined from Fluorescence and Excitation Spectra in a Neon Matrix aip.org
AssignmentVibrational Frequency (cm⁻¹)Description
ν₁'132Totally symmetric stretch in the excited electronic state
2ν₂'165Overtone of the doubly degenerate bending mode
2ν₃'212Overtone of the triply degenerate mode

Theoretical chemistry provides crucial data on the electronic structure of Bi₄ by computing the vertical excitation energies between different isomeric forms. Two isomers, one with tetrahedral (Td) symmetry and another with C₂ᵥ symmetry, have been identified as local energy minima. nsf.govrsc.org The vertical excitation energy is the energy required for an electronic transition to occur without any change in the molecular geometry.

Calculations have determined the energy for the electronic transition from the Td ground state configuration to the C₂ᵥ electronic configuration at the Td equilibrium geometry. nsf.govrsc.org Conversely, the energy for the transition from the C₂ᵥ configuration to the Td configuration at the C₂ᵥ equilibrium geometry has also been computed. nsf.govrsc.org These calculations indicate a significant energy barrier for the Td isomer to transition to the C₂ᵥ electronic state, while the reverse transition for the C₂ᵥ isomer is much lower in energy. nsf.govrsc.orgresearchgate.net This suggests a crossing of the potential energy surfaces between these two minima. nsf.gov

Table 3: Calculated Vertical Excitation Energies for Bi₄ Isomers
TransitionCalculated Energy (kcal/mol) nsf.govCalculated Energy (kcal/mol) rsc.orgresearchgate.net
Td geometry (Td config.) → Td geometry (C₂ᵥ config.)170156
C₂ᵥ geometry (C₂ᵥ config.) → C₂ᵥ geometry (Td config.)139

Laser-Induced Fluorescence Studies of Bismuth Clusters

Mass Spectrometric Investigations

Mass spectrometry stands as a primary and powerful technique for the analysis of bismuth clusters, including the this compound (Bi₄). aip.orgcapes.gov.br It provides crucial information on the existence, stability, and fragmentation behavior of these clusters in the gas phase. Techniques such as secondary-ion mass spectrometry (SIMS), matrix-assisted laser desorption ionization time-of-flight (MALDI-TOF) mass spectrometry, and gas chromatography-mass spectrometry (GC/MS) are instrumental in this field. nih.govwikipedia.orgbiomerieux.com

The detection and identification of bismuth tetramers through mass spectrometry have been central to understanding the molecular composition of bismuth vapor and clusters. Early investigations represented the first reliable mass-spectrometric studies of bismuth molecules, confirming the existence of Bi₄ and measuring its thermodynamic properties, such as the heat of atomization. aip.orgcapes.gov.br

Modern mass spectrometry techniques offer high resolution and sensitivity for identifying specific bismuth species. For instance, electrospray ionization mass spectrometry (ESI-MS) is used to characterize bismuth complexes, often revealing 1:1 and 1:2 complexes with various ligands. researchgate.net In studies of bismuth-containing biological or environmental samples, hyphenated techniques like gas chromatography coupled with inductively coupled plasma mass spectrometry (GC/ICP-MS) are employed for speciation analysis, allowing for the detection of specific organometallic bismuth compounds. nih.gov High-resolution methods, such as multi-reflection time-of-flight mass spectrometry (MR-ToF MS), provide the necessary resolving power to unambiguously identify precursor ions and analyze their subsequent fragmentation products, which is essential for studying complex cluster systems. aps.orgaps.org

The table below summarizes key mass spectrometric findings related to the detection of bismuth clusters.

Spectrometric TechniqueKey FindingsReference
Knudsen Cell Mass Spectrometry First reliable mass-spectrometric study of Bi molecules; measured heat of atomization of Bi₄. aip.orgcapes.gov.br
Electrospray Ionization MS (ESI-MS) Identification of 1:1 and 1:2 bismuth-ligand complexes in solution. researchgate.net
GC/ICP-MS Speciation analysis and detection of methylated bismuth compounds from biological samples. nih.gov
Multi-Reflection ToF MS High-resolution separation and identification of bismuth cluster isotopologues for fragmentation studies. aps.orgaps.org

The fragmentation of bismuth cluster ions (Biₙ⁺) provides significant insight into their structure and stability. A notable and recurring observation is the exceptional stability of the neutral this compound, Bi₄. aps.orgresearchgate.net This stability dictates the fragmentation pathways of larger bismuth clusters.

Studies involving photofragmentation and collision-induced dissociation (CID) have shown a distinct pattern in how energized bismuth cluster cations break apart. aip.org

For smaller clusters (Biₙ⁺, n < 8), fragmentation typically occurs through the loss of one or two atoms. aip.org

A significant shift in fragmentation behavior occurs at n=8. The Bi₈⁺ cation is the smallest cluster for which the loss of a four-atom fragment, presumed to be a neutral Bi₄ tetramer, becomes the most prominent dissociation channel. aip.org

For larger clusters (Biₙ⁺, 8 < n < 15), the dominant fragmentation pathway is the loss of a neutral Bi₄ unit. researchgate.netaip.org An exception to this trend is Bi₁₀⁺, which preferentially loses a Bi₂ dimer. aip.org

This behavior is attributed to the high stability of the resulting products. The dissociation pathway leading to a stable, neutral Bi₄ molecule is energetically favorable. aps.org For example, the photofragmentation of Bi₈⁺ favors decay pathways that result in stable configurations for both the charged and neutral fragments, with the loss of Bi₄ being a prime example. aps.org This phenomenon has been investigated using advanced techniques like tandem multi-reflection time-of-flight mass spectrometry, which allows for precise measurement of fragmentation branching ratios. aps.orgaps.org

Parent Cluster Ion (Biₙ⁺)Dominant Fragmentation PathwayKey ObservationReference
n < 8 Loss of Bi or Bi₂Favors formation of odd-numbered cluster ions. aip.org
n = 8 Loss of neutral Bi₄Switch in dominant fragmentation channel. aip.org
8 < n < 15 Loss of neutral Bi₄Reflects the high stability of the Bi₄ tetramer. researchgate.netaip.org
n = 10 Loss of neutral Bi₂An exception to the Bi₄ loss trend. aip.org

Detection and Identification of Bismuth Tetramers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Studies

While mass spectrometry is ideal for gas-phase analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is a principal tool for structural elucidation in the solution state. nsf.gov However, direct NMR studies of the bare this compound (Bi₄) are challenging. Bismuth's only naturally occurring isotope, ²⁰⁹Bi, is NMR active (100% abundance, spin I = 9/2), but its large quadrupole moment makes its resonance signal extremely broad and difficult to observe, often rendering it "unreasonable to monitor". nih.gov

Consequently, solution-state studies of bismuth clusters often rely on indirect NMR methods or focus on associated ligands rather than the bismuth core itself. nih.gov

Ligand-Based NMR: In studies of bismuth complexes, such as those with carboxylate or citrate (B86180) ligands, ¹H and ¹³C NMR are used to probe the environment of the ligands. rsc.org Changes in the chemical shifts of ligand atoms upon coordination to bismuth can confirm the formation of complexes in solution. academie-sciences.fr

Heteronuclear NMR: For heterobimetallic clusters containing bismuth and another NMR-active metal (e.g., lithium or aluminum), NMR of the other nucleus (e.g., ⁷Li or ²⁷Al) can provide evidence for the formation of the bimetallic species in solution. rsc.orgacademie-sciences.fr

Dynamic Behavior: NMR studies have revealed that bismuth carboxylate complexes can exist in solution as dynamic aggregates. For some tetrameric structures, ¹H and ¹³C NMR spectra show only a single set of signals for the carboxylate ligands, whereas the solid-state structure would predict multiple distinct signals. This suggests a rapid exchange process is occurring in solution. rsc.org

Proton NMR in Aqueous Systems: In aqueous solutions, proton (¹H) NMR has been used to study the formation and proton exchange rates of bismuth hydroxide (B78521) complexes, providing information on the stoichiometry of polynuclear clusters. acs.org

Although direct observation of a Bi₄ core by NMR is not typically feasible, these varied NMR techniques provide valuable, albeit indirect, information about the behavior and structure of bismuth-containing clusters and aggregates in solution. rsc.org

Reactivity and Chemical Transformations Involving Bismuth Tetramers

Dissociation and Fragmentation Pathways

The stability of the Bi₄ cluster influences its behavior in the gas phase, particularly its dissociation pathways and its appearance as a stable fragment from larger clusters.

The dissociation of the tetrahedral bismuth tetramer into smaller units, such as two diatomic bismuth (Bi₂) molecules, is an endothermic process requiring significant energy input. Theoretical calculations and experimental measurements have been employed to quantify the energetics of this process.

High-level theoretical calculations using the focal point analysis method predict the dissociation energy for the tetrahedral Bi₄ cluster to break into two Bi₂ molecules to be +78.35 kcal mol⁻¹ after corrections for zero-point vibrational energy. nsf.gov Experimental studies using mass spectrometry have determined the heat of atomization for Bi₄ (the energy required for the reaction Bi₄ → 4Bi) to be 139.7 ± 1.9 kcal mol⁻¹ at 298 K. capes.gov.br An earlier study reported the atomization energy per bonding atom for Bi₄ to be 47.0 kcal/mole. rsc.org

Dissociation/Atomization ProcessEnergy Value (kcal/mol)MethodReference
Bi₄ (Td) → 2 Bi₂+78.35Theoretical (Focal Point Analysis) nsf.gov
Bi₄ → 4 Bi139.7 ± 1.9Experimental (Mass Spectrometry) capes.gov.br
Atomization Energy per Atom47.0Experimental (Partial Pressure) rsc.org

The neutral Bi₄ tetramer is a notably stable species, and as a result, its formation is a common pathway in the fragmentation of larger, energized bismuth cluster ions (Biₙ⁺). aip.org Studies using collision-induced dissociation (CID) and surface-induced dissociation (SID) have shown that the dissociation of larger Biₙ⁺ clusters is often dominated by the loss of stable neutral dimer (Bi₂) and tetramer (Bi₄) units. aip.orgrsc.org

This fragmentation pattern is particularly prominent for specific cluster sizes. For instance, the fragmentation of Bi₈⁺ has been observed to proceed most prominently through the loss of a neutral Bi₄ tetramer. aip.org This contrasts with smaller cluster ions (n ≤ 5), which tend to lose two neutral atoms. aip.org The exceptional stability of the neutral tetramer also influences the photodissociation pathways of doped bismuth clusters, where it is observed as a major neutral fragment. aps.org

Dissociation Energies of Bi₄ to Smaller Units (e.g., Bi₂)

Redox Chemistry of Bismuth in Tetrameric Compounds

While bismuth is known to participate in rich redox chemistry, maneuvering between Bi(I), Bi(II), Bi(III), and Bi(V) oxidation states to catalyze a variety of organic transformations, the specific role of tetrameric bismuth compounds in these catalytic cycles is not well-established in the reviewed scientific literature. acs.orgnih.gov The majority of documented bismuth-catalyzed redox cycles employ well-defined monomeric or, in some cases, dimeric bismuth complexes supported by organic ligands. nih.govresearchgate.net

Catalytic cycles involving the Bi(I)/Bi(III) redox couple are a key area of modern main-group chemistry, enabling transformations like transfer hydrogenations, deoxygenation of nitrous oxide, and hydrodefluorination. mpg.demorressier.com These reactions proceed through elementary steps such as oxidative addition and reductive elimination at the bismuth center. acs.org However, the existing literature primarily describes these cycles with monomeric or dimeric bismuth complexes. acs.orgnih.govresearchgate.net There is no specific information in the search results detailing a Bi(I)/Bi(III) catalytic cycle that operates with a this compound or a tetrameric compound as the active catalytic species.

The Bi(III)/Bi(V) redox couple has been successfully exploited for oxidative coupling reactions, including the fluorination and triflation of aryl boronic esters. acs.orgmorressier.com These transformations are proposed to occur via a sequence of transmetalation, oxidation from Bi(III) to Bi(V), and subsequent reductive elimination to form the product and regenerate the Bi(III) catalyst. acs.orgnih.gov As with the Bi(I)/Bi(III) cycles, these mechanisms have been established for monomeric bismuth complexes designed with specific ligand scaffolds to support the high-valent Bi(V) state. acs.orgeuropa.eu The available research does not describe a Bi(III)/Bi(V) catalytic cycle involving a tetrameric bismuth species.

Oxidative addition and reductive elimination are the fundamental steps that enable two-electron redox catalysis at a metal center. researchgate.net Bismuth has been shown to undergo these elementary steps, mimicking the reactivity of transition metals. researchgate.netnih.gov For example, the oxidative addition of a C-F bond to a Bi(I) center to form a Bi(III) species and the subsequent C-H reductive elimination from a Bi(III)-hydride intermediate are key steps in catalytic hydrodefluorination. acs.org Similarly, reductive elimination from a Bi(V) intermediate is the crucial bond-forming step in oxidative fluorination reactions. nih.gov These mechanisms have been validated for monomeric organobismuth complexes. acs.orgnih.gov The scientific literature reviewed does not provide examples of oxidative addition or reductive elimination mechanisms occurring at a this compound (Bi₄) or within a tetrameric bismuth compound in a catalytic context.

Interactions with Other Chemical Species

Ligand Exchange and Coordination Sphere Flexibility

The reactivity of bismuth complexes is significantly influenced by the dynamic nature of their coordination sphere. Bismuth(III) is known for its ability to readily expand its coordination sphere, leading to the formation of hypervalent coordination complexes academie-sciences.fr. This inherent flexibility allows for a variety of coordination numbers and geometries, which can be controlled to harness multiple complexes with varied properties ucl.ac.uk. The coordination geometry around a bismuth center is often highly flexible, a characteristic that can lead to differences between gas-phase and solid-state structures due to crystal-packing effects acs.org. This flexibility is a key factor in its interactions and the potential for ligand exchange.

The unique flexible coordination sphere of bismuth, combined with its Lewis acidity and high affinity for both soft and hard ligands, enables the formation of desirable structure-property relationships nih.gov. The choice of ancillary ligands can significantly affect the properties of the resulting complex acs.org. For instance, previous studies have been hampered by competing ligand exchange reactions when attempting to synthesize certain bismuth compounds researchgate.net. In specific examples, tetrahydrofuran (B95107) (THF) ligands in a bismuth bromide complex, (THF)2BiBr2(OTf), can be displaced by bis(dimethylphosphino)ethane (dmpe) to form (dmpe)BiBr2(OTf) researchgate.net.

The flexibility of the coordination sphere also allows for substitution by various biogenic ligands cuni.cz. This "flexidentate" nature means a ligand can adopt different coordination modes, leading to significant variations in the distance between atoms within the complex acs.org. For example, in heterobimetallic complexes involving bismuth and transition metals, the products display influences of the coordinative flexibility of salicylate (B1505791) ligands academie-sciences.fr. The ability of the salicylate ligand to chelate through both carboxylate and phenolic oxygen atoms, and even through interactions with its arene ring, helps to control the coordination environment of the bismuth center academie-sciences.fr. This control can be so effective that it facilitates the isolation of 1:1 heterobimetallic complexes, which is often difficult due to the differing coordination requirements of the metals involved academie-sciences.fr.

Computational studies on model species like P(C6H4-o-CH2SCH3)3BiCln+ (where n = 0–3) have shown that the coordination environment can be systematically altered. The removal of chloride ligands successively increases the positive charge at the bismuth center, which in turn enhances the charge transfer from a phosphorus donor atom, shortening the P-Bi distance nih.gov. The introduction of competing donor solvent molecules, such as acetonitrile (B52724) (ACN), can also influence the coordination, leading to an elongation of the P-Bi distance, though the effect of one chloride anion is more significant than that of three coordinating solvent molecules acs.org.

Enzyme-Bismuth Tetramer Interactions: Mechanistic Investigations of Quaternary Structure Alterations

Bismuth compounds have been shown to interact with and inhibit various enzymes, with a particularly interesting mechanism involving the disruption of the enzyme's quaternary structure. A notable example is the interaction of colloidal bismuth subcitrate (CBS) with yeast alcohol dehydrogenase (YADH), a metalloenzyme that exists in its active form as a tetramer nih.gov.

Kinetic studies revealed that CBS acts as a non-competitive inhibitor of YADH. Mechanistic investigations using biophysical techniques showed that the binding of Bi(III) to the enzyme induces its dissociation from the native tetrameric form into dimers nih.gov. Since the dimeric and monomeric forms of YADH are inactive, this dissociation is a key part of the inhibition mechanism. Gel filtration chromatography confirmed this structural change, showing a decrease in the peak corresponding to the ~150 kDa tetramer and the appearance of a new peak corresponding to a ~75 kDa species, identified as the dimer nih.gov. This dissociation into dimeric intermediates ultimately leads to a structural collapse and inactivation of the enzyme nih.gov.

The underlying cause of this quaternary structure alteration is believed to be the direct interference of bismuth with the zinc sites within the enzyme. Bismuth has a high affinity for thiolate sulfur groups, such as those in cysteine residues, which are often involved in coordinating metal ions like Zn(II) in metalloenzymes nih.gov. Studies have shown that bismuth can replace approximately half of the Zn(II) from YADH, which corresponds to about one Zn(II) ion per monomer unit nih.gov. This binding to key residues, potentially at the protein-protein interfaces, likely disrupts the interactions necessary to maintain the stable tetrameric assembly nih.govembopress.org.

This mechanism, where a metal ion induces a change in the oligomeric state of an enzyme, is not unique to bismuth. For instance, silver ions (Ag+) have been shown to alter the quaternary structure of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) from a tetramer to dimers and monomers, leading to its inactivation rsc.org. The stability of oligomeric enzymes is often dependent on interactions at specific interfaces, such as the dimer and tetramer interfaces in the human cytosolic malic enzyme plos.org. Disruption of these interfaces can lead to a collapse of the active site structure and a loss of catalytic activity embopress.org. The interaction of bismuth with tetrameric enzymes thus provides insight into a novel mechanism of action for bismuth compounds, highlighting their ability to regulate protein-protein interactions and induce significant conformational changes nih.gov.

Charge Transfer Phenomena in Bismuth(III) Complexes

Charge transfer (CT) phenomena are central to the photophysical and electronic properties of Bismuth(III) complexes. These transitions, which involve the movement of electron density between different parts of the complex, can be categorized primarily as ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or interligand charge transfer (LL'CT).

In many bismuth(III) halide complexes, the electronic absorption bands are of two main types: metal-centered (MC) sp bands and halogen-to-metal LMCT bands ucl.ac.uk. The energy of these LMCT transitions is sensitive to the identity of the halide ligand. For example, when the halide coordinated to the bismuth atom is changed from chloride (Cl) or bromide (Br) to iodide (I), the higher-energy LMCT transition shifts to a lower energy, and its contribution to the sp absorption bands increases ucl.ac.uk. The presence of a BiI3 inorganic core can enhance ground-state absorption but also deactivate the emissive excited state due to the presence of a lower-energy Bi–I-based LMCT excited state acs.org.

The nature of the organic ligand also plays a crucial role. In complexes with pyridine-2,6-bis(2'-pyrrolide) ligands, an intense HOMO→LUMO transition is observed, which has been characterized by time-dependent density functional theory (TD-DFT) calculations as having mixed LMCT and interligand charge transfer (LL'CT) character researchgate.net. Similarly, in bismuth chloride hybrids incorporating the organic ligand 2,2′-bipyrimidine (bpym), density functional theory (DFT) calculations confirm that inorganic moiety-to-organic ligand charge transfer (IOCT) is involved in the phosphorescence process sci-hub.se.

The charge transfer characteristics can be deliberately tuned through synthetic design. In a series of complexes with the general formula P(C6H4-o-CH2SCH3)3BiCln+, the degree of charge transfer from a phosphorus donor to the bismuth center can be controlled nih.gov. In the neutral species (n=3), the strongly donating chloride and sulfur ligands in the coordination sphere hinder significant charge transfer from the phosphorus to the bismuth acs.org. However, as chloride ligands are sequentially removed (n=2, 1, 0), the charge transfer from phosphorus to the electron-deficient bismuth center is enhanced. This intensification is evident from Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses, which show a gradual increase in the positive charge on the phosphorus atom and the formation of a bond critical point between the P and Bi nuclei in all the complexes nih.gov. This demonstrates that weak pnictogen interactions can be tuned into dative bonds by enhancing the charge transfer between the donor and acceptor centers nih.gov.

Advanced Applications in Materials Science and Engineering

Precursor Chemistry for Functional Materials Deposition

Bismuth tetramers serve as valuable single-source precursors in chemical vapor deposition techniques, offering a pathway to high-purity thin films. The inherent Bi-O framework in some tetrameric clusters can facilitate the low-temperature formation of bismuth oxides, which are important materials in various electronic and optical applications.

Aerosol-Assisted Chemical Vapor Deposition (AACVD) is a solution-based technique that circumvents the need for volatile precursors, relying instead on their solubility. rsc.org This method is particularly advantageous for compounds like certain bismuth tetramers which may have low volatility. rsc.orgucl.ac.uk

A notable example involves the use of the bismuth carbamate (B1207046), Bi(O₂CNPrⁱ₂)₃, which exists as a tetramer in the solid state. This compound has been successfully employed as a precursor in AACVD to deposit thin films of bismuth oxide. acs.org The deposition process is sensitive to both temperature and duration. Initially, δ-Bi₂O₃ is formed, followed by the growth of a thick layer of β-Bi₂O₃ nanowires. acs.org The degree of preferred orientation of these nanowires increases with higher deposition temperatures. acs.org The use of such single-source precursors can simplify the deposition process and improve control over the stoichiometry of the resulting film. d-nb.info

Research has explored various bismuth precursors for CVD techniques, including β-diketonates and alkoxides. researchgate.netacs.org However, many β-diketonates exhibit poor volatility and thermal stability, making them unsuitable for traditional CVD. ucl.ac.ukacs.org The AACVD method overcomes this limitation, expanding the range of viable precursors to include soluble tetrameric clusters. rsc.org

Atomic Layer Deposition (ALD) is a thin film deposition technique that offers precise thickness control at the atomic level. The selection of a suitable precursor is critical for a successful ALD process, requiring a compound with good volatility, thermal stability, and reactivity. researchgate.netrsc.org

While the direct use of stable bismuth tetramers as ALD precursors is not extensively documented, studies on bismuth alkoxides have revealed the formation of tetrameric species during precursor synthesis and handling. For instance, in the search for suitable bismuth precursors for ALD, crystallization attempts of the promising alkoxide precursor Bi(OCMe₂ⁱPr)₃ from hexane (B92381) and toluene (B28343) resulted in the formation of an oxygen-bridged tetramer, [Bi₂O(OCMe₂ⁱPr)₄]₂. researchgate.netrsc.orgcapes.gov.br Although this tetramer itself was not the ALD precursor used in the deposition experiments, its formation highlights the tendency of bismuth compounds to form such clusters. researchgate.netrsc.org The Bi(OCMe₂ⁱPr)₃ precursor, from which this tetramer was derived, was found to be highly suitable for the ALD growth of Bi₂O₃, showing significant improvement over previously studied precursors. researchgate.netrsc.orgcapes.gov.br

This underscores the relevance of tetrameric structures in the broader context of precursor chemistry for ALD, as the stability and structure of the precursor in the solid-state and its behavior during volatilization are key factors in the deposition process. Other ALD precursors for bismuth oxides include compounds like Bi(thd)₃ and Bi(NMe₂)₃. acs.orgresearchgate.netnih.gov

Aerosol-Assisted Chemical Vapor Deposition (AACVD) of Bismuth Oxide Thin Films from Tetrameric Precursors

Integration into Metal-Organic Frameworks and Coordination Polymers

Bismuth tetramers act as fundamental secondary building units (SBUs) in the construction of metal-organic frameworks (MOFs) and coordination polymers (CPs). The predefined geometry of the tetrameric core can direct the topology of the resulting framework, enabling the design of materials with tailored properties for specific applications.

Metal-organic frameworks designed for X-ray scintillation are emerging as promising materials for radiation detection. rsc.orgrsc.org The high atomic number (Z) of bismuth makes it highly effective at attenuating X-rays, a key property for a good scintillator. rsc.orggoogle.comnih.gov Unlike toxic heavy elements like lead, bismuth is considered biocompatible, making Bi-MOFs an attractive alternative. rsc.orgmdpi.com

A novel Bi-MOF, named Bi-TCPE, has been specifically designed for this purpose. rsc.org In this framework, four neighboring Bi³⁺ cations are bridged by two μ₃-O²⁻ groups to create a [Bi₄(μ₃-O)₂]⁸⁺ tetramer. rsc.org These tetrameric nodes are then linked by the fluorescent organic ligand 1,1,2,2-tetra(4-carboxylphenyl)ethylene (H₄TCPE) to form a three-dimensional framework. rsc.org

The resulting Bi-TCPE material exhibits efficient X-ray-induced radioluminescence, converting X-ray energy into visible light. rsc.orgrsc.org It shows a linear response to a wide range of X-ray doses and possesses a low detection limit. rsc.org Furthermore, the material demonstrates excellent stability under high radiation doses and humid conditions. When integrated into a flexible polymer matrix, it can be used for X-ray imaging, demonstrating the potential of MOFs built from bismuth tetramers as a new class of low-toxicity scintillators. rsc.orgrsc.org

Table 1: Scintillation Properties of Bi-TCPE MOF

Property Value/Description Reference
Metal Node [Bi₄(μ₃-O)₂]⁸⁺ tetramer rsc.org
Organic Linker 1,1,2,2-tetra(4-carboxylphenyl)ethylene (TCPE) rsc.org
Key Feature Efficiently converts X-rays to visible light rsc.orgrsc.org
Detection Limit 467 μGy s⁻¹ rsc.org
Stability High stability under radiation and humidity rsc.org

Coordination polymers constructed from bismuth tetramer units have shown potential for applications in adsorption and separation. acs.orgnih.govosti.gov The synthesis of such materials can be challenging due to the poor solubility of bismuth precursors and the labile nature of Bi³⁺ ligation. acs.orgnih.govosti.govresearchgate.net

In one study, three distinct bismuth coordination polymers were synthesized using a tetrafluoroterephthalate (F₄BDC) linker. acs.orgnih.govosti.gov One of these structures, Bi₄-F₄BDC, features a [Bi₄O₂] core. acs.orgnih.gov This tetramer has a planar arrangement of four bismuth atoms and two oxo-ligands. acs.org The adsorptive properties of these materials were evaluated using methylene (B1212753) blue (MB) dye as a proxy for hydrophobic organic contaminants. acs.orgnih.gov

Table 2: Adsorption Study of this compound-Containing Coordination Polymer

Material Building Unit Linker Adsorbate Key Finding Reference

Design and Synthesis of Bismuth-Based MOFs for X-ray Scintillation

Role in Photonic Materials and Optoelectronics

Bismuth's unique electronic properties make it a subject of interest for photonic and optoelectronic applications. mdpi.comresearchgate.net Specifically, bismuth clusters, including tetramers, are being investigated as potential optically active centers in various host materials. researchgate.netaip.org These materials are being explored for applications such as broadband optical amplifiers, lasers, and photodetectors. mdpi.comresearchgate.net

Research into bismuth-doped glasses has suggested that reduced species, such as bismuth clusters (dimers, trimers, or tetramers) and Bi⁺ ions, could be the origins of the observed broad near-infrared (NIR) emission. aip.org This is significant because such materials could be used to develop novel fiber lasers and optical amplifiers. researchgate.net

Further studies on bismuth-embedded zeolites have also pointed to the role of bismuth clusters in photoluminescence. researchgate.net Quantum chemistry calculations and photoluminescence studies suggest that substructures like the tetrahedral Bi₄⁴⁺ tetramer, potentially housed within the sodalite cages of the zeolite, could act as NIR photoluminescence centers. researchgate.net The development of materials containing these discrete this compound emitters could lead to new hybrid nanoporous photonic materials. researchgate.net

The exploration of bismuth-based metamaterials, which can manipulate light in unique ways, also presents opportunities where the fundamental optical properties of bismuth, potentially influenced by clustering effects, are crucial. mdpi.com

Table 3: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
Bismuth 5359367
Bismuth(III) oxide (Bi₂O₃) 10489
δ-Bi₂O₃ N/A
β-Bi₂O₃ 159595
Bi(OCMe₂ⁱPr)₃ 139535041
[Bi₂O(OCMe₂ⁱPr)₄]₂ N/A
Bismuth(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) (Bi(thd)₃) 159596
Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) 16211327
1,1,2,2-tetra(4-carboxylphenyl)ethylene (H₄TCPE) 71375681
Tetrafluoroterephthalic acid 13010
Methylene blue 6099
Toluene 1140

Bismuth-Activated Photonic Materials and Luminescence Properties

The luminescence in bismuth-activated materials is a result of electronic transitions within the bismuth centers. mdpi.comrsc.org These centers can be single ions (e.g., Bi³⁺) or clusters. mdpi.com The emission properties are highly sensitive to the local environment provided by the host material. worldscientific.com For example, Bi³⁺-doped materials often show UV emission corresponding to the ³P₁ → ¹S₀ transition. mdpi.com In contrast, lower-energy visible emission in Bi³⁺-doped materials is characterized by a larger Stokes shift and is sometimes attributed to dimer centers or Bi³⁺ clusters. mdpi.com

Recent research has also focused on materials where bismuth clusters themselves act as the primary luminescent entity. fx361.comrsc.org Bismuth-based metal-organic frameworks (MOFs) have emerged as promising scintillators for X-ray detection, converting high-energy radiation into visible light. In some Bi-MOFs, tetrameric bismuth units, such as [Bi₄(μ₃-O)₂]⁸⁺, form the structural nodes. While the primary emission in these specific MOFs may be ligand-based, the bismuth clusters are essential for the initial absorption of X-ray photons. Current time information in Bangalore, IN.

The field of bismuth-activated materials is driven by the goal of achieving efficient and tunable luminescence across a broad spectral range, particularly in the NIR for telecommunications. nih.gov The development of new host materials, including crystals and ionic liquids, continues to expand the possibilities for controlling the valence state and aggregation of bismuth, leading to novel optical properties. nih.govarxiv.org

Influence of Tetramer Geometry on Optical Characteristics

The geometry of the this compound has a profound impact on its electronic structure and, consequently, its optical properties. Theoretical studies predict that the most stable isomer of the neutral Bi₄ cluster has a tetrahedral (Td) geometry. researchgate.netresearchgate.netnsf.gov Other isomers, such as a C₂ᵥ structure, are also local minima on the potential energy surface but are higher in energy. nsf.gov The electronic states and vibrational frequencies are highly dependent on this geometry. For instance, the Td isomer of Bi₄ has a single, moderately intense, IR-active vibrational mode (ν₃), which has been proposed as a key signature for its experimental detection. nsf.gov

In solid-state materials, bismuth tetramers can be stabilized as part of larger anionic complexes, such as the [Bi₄I₁₆]⁴⁻ tetramer. fx361.comrsc.orgresearchgate.net In these structures, the tetramer is typically formed by four edge-sharing BiI₆ octahedra. fx361.com The inorganic framework of these hybrid materials can exhibit large structural distortions, which, along with a large bandgap and significant Stokes shift, leads to wideband emissions. researchgate.net The luminescence in these compounds originates from electronic transitions within the inorganic [Bi₄I₁₆]⁴⁻ unit. rsc.org Specifically, the lowest exciton (B1674681) state arises from excitations between the valence band (a mix of Bi 6s and I 5p states) and the conduction band (primarily Bi 6p states). rsc.org The precise geometry and the resulting electronic structure allow for the controllable adjustment of the emitted fluorescent light, spanning from yellow-green to near-white light, highlighting a clear structure-property relationship. researchgate.net

Considerations in Nanomaterial Synthesis

The synthesis of bismuth nanomaterials, such as nanowires, requires careful control over reaction conditions to achieve desired morphologies and properties. The choice of precursor and the synthesis methodology are critical factors in this process.

Formation of Bismuth Nanowires from Precursors

Bismuth nanowires can be synthesized through the decomposition of organobismuth precursors. One common method involves the thermal decomposition of compounds like tetraethyldibismuthine (Bi₂Et₄) or tris(trimethylsilyl)bismuth (Bi[N(SiMe₃)₂]₃). uni-due.de The process often follows a classical nucleation and growth mechanism, where the precursor decomposes to form small bismuth seeds. uni-due.de

The subsequent growth of these seeds into nanowires is heavily influenced by the presence of capping agents or surfactants. For example, the synthesis of bismuth pseudocubes via the decomposition of Bi₂Et₄ requires both NaN(SiMe₃)₂ and a modified polyvinylpyrrolidone (B124986) (PVP*) to act as size- and shape-selective agents. uni-due.de Similarly, the decomposition of Bi[N(SiMe₃)₂]₃ in the presence of specific polymers can yield single-crystalline nanowires with diameters of less than 10 nm. These capping agents are believed to preferentially adsorb to certain crystallographic facets of the nascent bismuth crystals, kinetically controlling their growth and directing the formation of one-dimensional structures. uni-due.de

Another approach is the use of templates, such as mesoporous silica. In this method, a precursor like bismuth thiolate is introduced into the pores of the template. The subsequent thermolysis of the precursor leads to the formation of bismuth nanoparticles that are confined within the channels, resulting in nanowires. acs.org A different strategy involves the simple stirring of a Bi₂O₃ powder precursor in a saturated NaCl solution at room temperature to produce BiOCl nanowires through a mechanism of oriented attachment. columbia.edu

Relationship between Cluster Size and Material Properties

The physical and electronic properties of bismuth nanostructures are strongly dependent on their size. One of the most significant size-dependent phenomena is the semimetal-to-semiconductor transition. While bulk bismuth is a semimetal, its nanostructures, such as thin films and nanowires, can exhibit semiconducting behavior below a critical size. arxiv.orgoptica.org This transition is a manifestation of quantum confinement effects.

The optical properties of bismuth nanoparticles also show a clear dependence on size. The localized surface plasmon resonance (LSPR) of bismuth nanoparticles can be tuned across the ultraviolet, visible, and near-infrared regions by controlling their diameter. acs.orgacs.org For instance, a systematic study on spherical Bi nanoparticles with sizes ranging from 65 to 205 nm demonstrated a rich spectral response, which is crucial for applications in light harvesting. acs.org

Furthermore, the electronic structure of free, neutral bismuth clusters evolves with size. Photoelectron spectroscopy studies on clusters with diameters from 0.5 nm to 1.4 nm show that even at these small sizes, they exhibit metallic properties, with the valence responses of the largest clusters approaching that of polycrystalline solid bismuth. optica.org This size-dependent evolution of electronic and optical properties is a key consideration in the design of bismuth-based nanomaterials for specific applications in plasmonics, photocatalysis, and nanophotonics. arxiv.orgacs.org

Q & A

Basic Research Questions

Q. What experimental methods are employed to synthesize and structurally characterize Bismuth tetramer?

  • Synthesis : this compound (Bi₄) is synthesized via vapor-phase techniques under controlled thermal conditions, often using mass spectrometry to monitor fragmentation patterns .
  • Structural Characterization : X-ray crystallography and spectroscopic methods (e.g., Raman, IR) resolve its geometry. For example, the [Bi₄I₁₆]⁴⁻ tetramer exhibits octahedral coordination around bismuth centers, confirmed by crystallographic data .
  • Key Data :

PropertyMethodValue/ObservationReference
Dissociation EnergyMass Spectrometry139.7 ± 1.9 kcal/mol (Bi₄)
Coordination GeometryX-ray CrystallographyOctahedral Bi centers

Q. How do thermodynamic properties of this compound compare to its dimer (Bi₂) and monomer (Bi)?

  • Thermodynamic Stability : Bi₄ exhibits higher thermal stability than Bi₂, with a heat of atomization at 298 K of ~139.7 kcal/mol, validated via mass-spectrometric fragmentation studies .
  • Comparative Analysis :

SpeciesHeat of Atomization (kcal/mol)Method
Bi50.3Mass Spectrometry
Bi₂99.1Mass Spectrometry
Bi₄139.7 ± 1.9Mass Spectrometry

Advanced Research Questions

Q. What computational approaches model the electronic and vibrational properties of this compound?

  • Density Functional Theory (DFT) : Used to calculate equilibrium geometries and harmonic wavenumbers. For instance, B3LYP/DGDZVP-level simulations match experimental IR/Raman spectra in solid-state tetrameric forms .
  • SAXS (Small-Angle X-Ray Scattering) : Resolves conformational flexibility in solution, as demonstrated in studies of protein tetramers, which can be adapted for Bi₄ dynamics .

Q. How do structural polymorphisms in this compound impact its functional behavior in biochemical systems?

  • Case Study : Bismuth compounds inhibit enzymes like alcohol dehydrogenase by displacing Zn(II) ions and destabilizing tetrameric forms into dimers, altering catalytic activity .
  • Methodological Insight : Use cryo-EM and SAXS to track conformational shifts during dissociation, as applied in polymerase studies .

Q. What strategies resolve contradictions in experimental vs. computational structural data for this compound?

  • Multi-State Modeling : When SAXS data deviates from crystallographic models (e.g., symmetry mismatches), multi-state ensembles improve拟合, as seen in designed protein tetramers .
  • Cross-Validation : Combine mass spectrometry (fragmentation patterns) with DFT-calculated vibrational spectra to validate hypothesized geometries .

Methodological Best Practices

Q. How to design controls for tetramer-specific assays in flow cytometry or spectroscopic studies?

  • Negative Controls : Use tetramers with irrelevant epitopes (e.g., β-gal-specific H-2Kb tetramers) and include full antibody panels to account for fluorescent spillover .
  • Validation : Compare results with naïve samples (e.g., unimmunized mice) to isolate treatment-specific effects .

Q. What criteria ensure reproducibility in this compound synthesis and characterization?

  • Experimental Design :

Document thermal gradients and vapor pressures during synthesis .

Standardize crystallographic data collection (e.g., resolution thresholds < 2.0 Å) .

Publish raw SAXS/DFT data in supplementary materials for peer validation .

Data Contradiction Analysis

Q. Why do computational models sometimes fail to predict this compound’s experimental stability?

  • Key Factors :

  • Approximation Limits : DFT may overlook relativistic effects critical for heavy elements like Bi.
  • Environmental Conditions : Simulations often assume idealized gas-phase conditions, whereas experiments involve solvation or lattice effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.